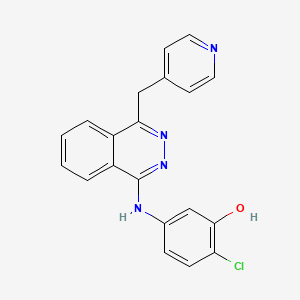
Vatalanib metabolite M26
Cat. No. B8332692
Key on ui cas rn:
212142-64-8
M. Wt: 362.8 g/mol
InChI Key: GZYARQDJKWPGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06710047B2
Procedure details


A solution of 2 ml boron tribromide (≈1M in CH2Cl2) is mixed with a suspension of 0.19 g (0.50 mmol) 1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine (Example 68B) in 4 ml dichloromethane at 0° C. under a nitrogen atmosphere. The resinous mixture is left to stand for 18 h at RT, the dichloromethane phase is then decanted, and the glutinous residue stirred with 10 ml THF and 5 ml sat. NaHCO3 solution. The resulting suspension is filtered, the filter residue washed with THF and discarded. The THF phase is separated and dried (Na2SO4), concentrated by evaporation, chromatographed (SiO2; acetate/CH3OH, 40:1→19:1) and title compound crystallized from acetonitrile/methanol: m.p.: 245-246° C.; HPLC: tRet(Grad5-40)=8.8; FAB MS (M+H)+=363.

Name
1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine
Quantity
0.19 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:29]=[CH:28][C:9]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([CH2:21][C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)=[N:13][N:12]=2)=[CH:8][C:7]=1[O:30]C>ClCCl>[Cl:5][C:6]1[CH:29]=[CH:28][C:9]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([CH2:21][C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)=[N:13][N:12]=2)=[CH:8][C:7]=1[OH:30]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine
|
|
Quantity
|
0.19 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1)OC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the glutinous residue stirred with 10 ml THF and 5 ml sat. NaHCO3 solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The resinous mixture is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane phase is then decanted
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter residue washed with THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (SiO2; acetate/CH3OH, 40:1→19:1) and title compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from acetonitrile/methanol
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
